

Technical Guide: 3-(4-Methylphenoxy)azetidine (CAS No. 954220-73-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930

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Introduction

This document provides a technical overview of **3-(4-Methylphenoxy)azetidine**, a heterocyclic organic compound featuring a strained four-membered azetidine ring linked to a 4-methylphenoxy group. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties, which can impart desirable physicochemical and pharmacological characteristics to drug candidates. The strained ring system can influence molecular conformation and metabolic stability, making the azetidine scaffold a valuable component in the design of novel therapeutics. This guide summarizes the available chemical information for **3-(4-Methylphenoxy)azetidine** and places it within the broader context of azetidine-containing compounds in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-(4-Methylphenoxy)azetidine** are summarized in the table below. This information is primarily derived from chemical supplier databases.

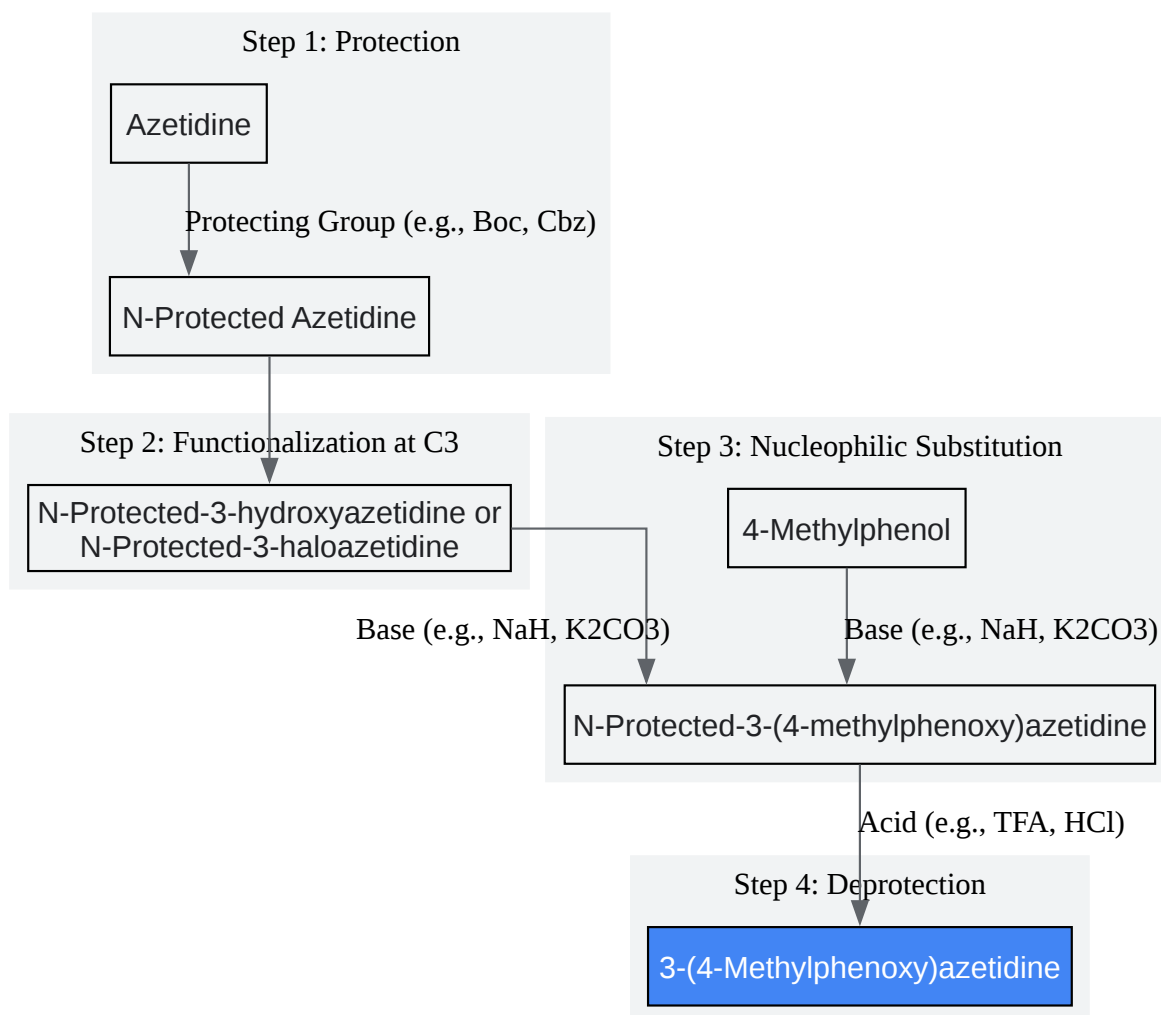
Property	Value	Reference
CAS Number	954220-73-6	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	
IUPAC Name	3-(4-methylphenoxy)azetidine	
Canonical SMILES	CC1=CC=C(C=C1)OC2CNC2	
InChI Key	IKXZLYWIOATIPO- UHFFFAOYSA-N	

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-(4-Methylphenoxy)azetidine** is not readily available in peer-reviewed scientific literature. However, the synthesis of analogous 3-aryloxyazetidines generally proceeds through established synthetic routes for azetidine derivatives. A plausible synthetic approach is outlined below, based on general methods for the formation of 3-substituted azetidines.

General Synthetic Workflow

The synthesis of **3-(4-Methylphenoxy)azetidine** would likely involve the nucleophilic substitution of a suitable leaving group on the azetidine ring with 4-methylphenol. A common precursor for such a reaction is a protected 3-hydroxyazetidine or a 3-haloazetidine.



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A plausible synthetic workflow for **3-(4-Methylphenoxy)azetidine**.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-hydroxyazetidine: This intermediate is commercially available or can be synthesized from epichlorohydrin and a suitable amine, followed by Boc protection.

Step 2: Activation of the 3-hydroxyl group: The hydroxyl group of N-Boc-3-hydroxyazetidine can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

Step 3: Nucleophilic substitution with 4-methylphenol: N-Boc-3-(tosyloxy)azetidine is reacted with 4-methylphenol in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like DMF or THF. The reaction mixture is typically heated to facilitate the substitution.

Step 4: Deprotection of the azetidine nitrogen: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, **3-(4-Methylphenoxy)azetidine**.

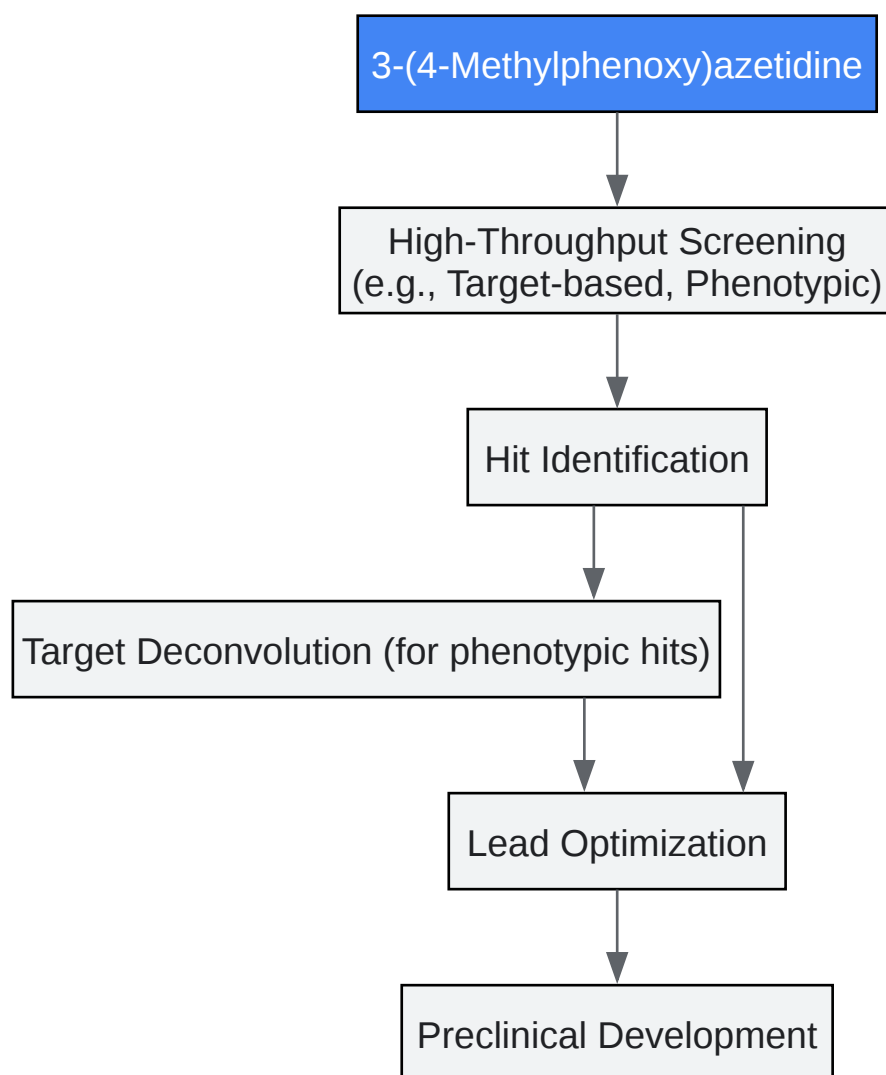
Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Biological Activity and Signaling Pathways

There is currently no specific publicly available data on the biological activity or the signaling pathways associated with **3-(4-Methylphenoxy)azetidine**. The broader class of azetidine-containing molecules has been investigated for a wide range of biological activities, including but not limited to:

- **Enzyme Inhibition:** The constrained nature of the azetidine ring can allow for precise interactions with the active sites of enzymes.
- **Receptor Modulation:** Azetidine derivatives have been explored as ligands for various G protein-coupled receptors (GPCRs) and ion channels.
- **Transporter Interaction:** The polar nature of the azetidine nitrogen can facilitate interactions with neurotransmitter transporters and other membrane transport proteins.

Given the lack of specific data for **3-(4-Methylphenoxy)azetidine**, a logical workflow for its initial biological characterization is proposed below.



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A proposed workflow for the biological evaluation of **3-(4-Methylphenoxy)azetidine**.

Conclusion

3-(4-Methylphenoxy)azetidine is a readily available chemical entity with potential applications in drug discovery and medicinal chemistry. While specific biological data and detailed synthetic protocols for this particular compound are not extensively documented in the public domain, its structural motifs suggest that it could serve as a valuable building block for the synthesis of more complex molecules with interesting pharmacological profiles. Further research is warranted to elucidate its biological activities and potential therapeutic applications. The general synthetic strategies and proposed biological evaluation workflows presented in this guide provide a framework for initiating such investigations.

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References

- 1. chemwhat.com [chemwhat.com]
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